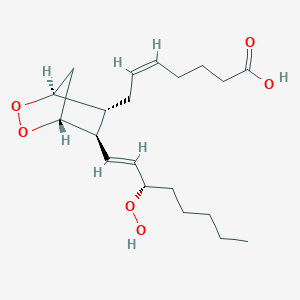![molecular formula C11H19N5O4S2 B160558 (Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 129927-19-1](/img/structure/B160558.png)
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MTSEA or MTS-ethylammonium.
Mécanisme D'action
MTSEA modifies proteins by reacting with cysteine residues. The reaction between MTSEA and cysteine results in the formation of a covalent bond, which can alter the structure and function of the protein.
Effets Biochimiques Et Physiologiques
MTSEA has been shown to have a variety of biochemical and physiological effects. The compound can modify the activity of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages when used in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. MTSEA can also be used to modify proteins in a site-specific manner.
However, there are also limitations to the use of MTSEA in lab experiments. The compound can react with other amino acids besides cysteine, leading to non-specific modifications. MTSEA can also modify proteins irreversibly, making it difficult to study the effects of the modification over time.
Orientations Futures
There are several future directions for research involving MTSEA. One area of research is the development of new methods for site-specific protein modification using MTSEA. Another area of research is the study of the effects of MTSEA modification on protein structure and function. Additionally, MTSEA may have potential applications in drug discovery, as it can be used to study the activity of enzymes and receptors.
Méthodes De Synthèse
MTSEA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitroethanol with thionyl chloride to form 2-nitroethyl chloride. The 2-nitroethyl chloride is then reacted with N-methyl-N'-[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethylamine to form MTSEA.
Applications De Recherche Scientifique
MTSEA has been widely used in scientific research due to its ability to modify proteins and other biological molecules. The compound can react with cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can be used to study protein structure and function.
Propriétés
Numéro CAS |
129927-19-1 |
|---|---|
Nom du produit |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
Formule moléculaire |
C11H19N5O4S2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6- |
Clé InChI |
QCIWDCUYKNGYHN-POHAHGRESA-N |
SMILES isomérique |
CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C\[N+](=O)[O-])/NC |
SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
SMILES canonique |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
Synonymes |
nizatidine sulfoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)





![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)


